molecular formula C16H23O4- B12108281 7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester

7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester

Cat. No.: B12108281
M. Wt: 279.35 g/mol
InChI Key: OKYOTSJJGBCAKW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester typically involves the reaction of 6-methyl-cyclohex-3-enecarboxylic acid with an epoxidizing agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can prevent the formation of active transcription factors, such as NF-AT and NF-IL2A, which are essential for gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester stands out due to its specific combination of an oxirane ring and a cyclohexane ring, which imparts unique chemical reactivity and stability. This makes it particularly valuable in the synthesis of high-performance materials and bioactive compounds .

Properties

Molecular Formula

C16H23O4-

Molecular Weight

279.35 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4,4-dimethyl-7,8-dioxatricyclo[4.1.1.01,6]octane-3-carboxylate

InChI

InChI=1S/C16H24O4/c1-13(2)9-15-16(19-15,20-15)10-14(13,12(17)18)8-11-6-4-3-5-7-11/h11H,3-10H2,1-2H3,(H,17,18)/p-1

InChI Key

OKYOTSJJGBCAKW-UHFFFAOYSA-M

Canonical SMILES

CC1(CC23C(O2)(O3)CC1(CC4CCCCC4)C(=O)[O-])C

Origin of Product

United States

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